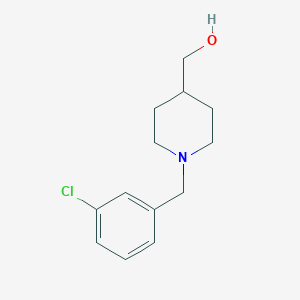

(1-(3-Chlorobenzyl)piperidin-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

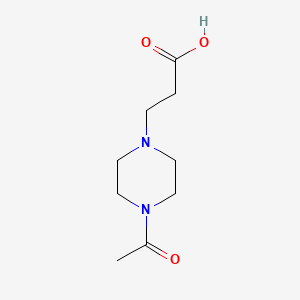

“(1-(3-Chlorobenzyl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 . It is a derivative of piperidinemethanol .

Molecular Structure Analysis

The molecular structure of “(1-(3-Chlorobenzyl)piperidin-4-yl)methanol” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzyl group (a benzene ring attached to a methyl group) at the 3rd position and a hydroxyl group at the 4th position .Applications De Recherche Scientifique

Antimalarial Activity

(1-(3-Chlorobenzyl)piperidin-4-yl)methanol: and its derivatives have shown promising antimalarial properties. In a study evaluating synthetic 1,4-disubstituted piperidines, several analogues exhibited significant inhibition of Plasmodium falciparum growth. Notably, alcohol analogues demonstrated high activity against both chloroquine-sensitive and resistant strains of the parasite. The hydroxyl group at C-7’ in these alcohol analogues appears crucial for their antiplasmodial activity .

Structural Analysis

Researchers have synthesized various derivatives of (1-(3-Chlorobenzyl)piperidin-4-yl)methanol using condensation reactions. Techniques like X-ray crystallography have been employed to analyze their structures, aiding in understanding their properties and potential applications.

NLRP3 Inhibition

In a screening study, compounds related to (1-(3-Chlorobenzyl)piperidin-4-yl)methanol were evaluated for their ability to inhibit IL-1β release in human macrophages. Among these, certain derivatives emerged as promising NLRP3 inhibitors. These findings suggest potential immunomodulatory applications .

Drug Discovery

Piperidines, including this compound, have drawn attention in drug discovery. Their diverse chemical space and biological activity make them attractive candidates for developing novel therapeutics. Researchers continue to explore their potential in various disease areas .

Medicinal Chemistry

The piperidine moiety is prevalent in medicinal chemistry due to its versatility. Researchers investigate modifications around the piperidine ring to enhance drug properties, such as bioavailability, selectivity, and pharmacokinetics(1-(3-Chlorobenzyl)piperidin-4-yl)methanol could serve as a scaffold for designing new drugs .

Neurological Disorders

While specific studies on this compound are limited, piperidines have been explored for their potential in treating neurological disorders. Their interactions with neurotransmitter receptors and modulation of neuronal activity make them intriguing candidates for further investigation .

Propriétés

IUPAC Name |

[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)9-15-6-4-11(10-16)5-7-15/h1-3,8,11,16H,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHUJQBRDLNGEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-Chlorobenzyl)piperidin-4-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2484778.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2484779.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2484781.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2484782.png)

![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)

![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2484791.png)

![Ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484794.png)